VH032-Peg4-NH2

Description

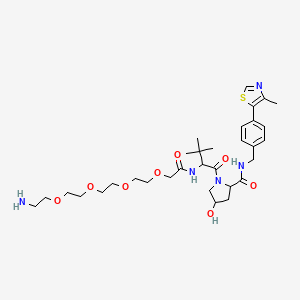

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMWDQCRYIOFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Von Hippel Lindau Vhl E3 Ubiquitin Ligase: Structural and Functional Considerations in Tpd Research

Structural Architecture and Substrate Recognition of the VHL Complex

The VHL E3 ubiquitin ligase is a multi-protein assembly, formally known as the Cullin 2 (Cul2) RING Ligase complex, CRL2^VHL^. nih.gov This complex consists of several essential components that work in concert to identify and mark specific proteins for destruction. nih.gov The core components include the VHL protein, Elongin B, Elongin C, Cullin-2, and the RING-box protein 1 (Rbx1). synchrotron-soleil.fr

Within this architecture, the VHL protein functions as the substrate recognition subunit, responsible for identifying and binding to target proteins. pnas.org VHL itself is organized into two primary domains: an N-terminal β-domain, which contains the substrate-binding site, and an α-domain that primarily serves to recruit the Elongin B/C heterodimer. nih.gov The best-characterized natural substrate for VHL is the Hypoxia-Inducible Factor 1α (HIF-1α). nih.gov Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated, creating a binding motif that is recognized by a pocket within the VHL β-domain. nih.gov This interaction leads to the ubiquitination and subsequent degradation of HIF-1α, preventing the activation of the hypoxic response. nih.gov

| Component | Primary Function |

|---|---|

| Von Hippel-Lindau Protein (VHL) | Substrate recognition subunit; binds directly to the target protein (e.g., hydroxylated HIF-1α). pnas.org |

| Elongin C | Adaptor protein that bridges VHL to the Cullin-2 scaffold. nih.gov |

| Elongin B | Stabilizes Elongin C and the overall complex. nih.gov |

| Cullin-2 (Cul2) | Acts as a scaffold, connecting the substrate recognition unit (VHL-EloBC) to the catalytic unit (Rbx1). nih.gov |

| Rbx1 (RING-box protein 1) | Recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin. synchrotron-soleil.fr |

Mechanism of Substrate Ubiquitination by VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to eliminate specific proteins. nih.gov A PROTAC incorporating the VH032 ligand, such as one synthesized from VH032-Peg4-NH2, operates by inducing proximity between the VHL E3 ligase complex and a chosen protein of interest (POI).

The mechanism unfolds in a series of steps:

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the VHL protein (via its VH032 moiety) and the POI (via its other ligand). This brings the entire CRL2^VHL^ complex into close proximity with the POI, forming a key intermediate known as the ternary complex. bohrium.com

Ubiquitin Transfer : Once the ternary complex is formed, the Rbx1 subunit of the CRL2^VHL^ complex recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. The proximity facilitated by the PROTAC allows the E3 ligase to efficiently catalyze the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov

Polyubiquitination : This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the POI. This chain acts as a recognition signal for the proteasome. nih.gov

Proteasomal Degradation : The 26S proteasome, the cell's primary machinery for protein degradation, recognizes the polyubiquitinated POI, unfolds it, and degrades it into small peptides. nih.gov

Catalytic Cycle : After the POI is ubiquitinated, the PROTAC molecule dissociates from the complex and can go on to recruit another POI molecule, enabling it to act catalytically and induce the degradation of multiple target proteins. lifesensors.com

Comparative Analysis of VHL as an E3 Ligase Recruiter in PROTAC Design

In the design of PROTACs, VHL and Cereblon (CRBN) are the two most predominantly recruited E3 ligases. nih.govnih.gov The choice between them is a critical design element that can influence a PROTAC's potency, selectivity, and potential therapeutic window. VHL offers several distinct advantages that have made it a popular choice for TPD.

One of the primary reasons for VHL's widespread use is the availability of well-characterized, high-affinity, and synthetically accessible small-molecule ligands like VH032. bohrium.com These ligands provide a robust and reliable anchor for PROTAC design. Furthermore, VHL is ubiquitously expressed across a wide range of human tissues, which can be advantageous for targeting proteins in various disease contexts. bohrium.com

Studies comparing VHL and CRBN-based PROTACs for the same target have revealed that the choice of E3 ligase can significantly impact degradation efficiency. In some contexts, VHL-recruiting PROTACs have demonstrated superior degradation profiles. lifesensors.com For instance, when heterodimerizing PROTACs were designed to induce the degradation of one E3 ligase by the other, certain linkers and orientations resulted in the potent and preferential degradation of CRBN by VHL, suggesting a potentially dominant activity of the VHL complex in some induced-proximity scenarios. nih.govresearchgate.net

| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |

|---|---|---|

| Expression | Ubiquitously expressed across most tissue types. bohrium.com | Ubiquitously expressed, with notable high expression in the brain and hematopoietic cells. |

| Ligands | High-affinity, well-characterized small molecules based on the HIF-1α peptide (e.g., VH032). selleckchem.comtocris.com | Based on immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide). bldpharm.com |

| Structural Biology | Extensive structural data available, guiding rational design of PROTACs. nih.gov | Well-characterized structurally, with numerous crystal structures available to guide design. |

| Degradation Profile | Can induce rapid and profound degradation; has shown potent activity against a wide range of targets. lifesensors.commedchemexpress.com | Also highly effective; the choice between VHL and CRBN is often target and linker-dependent. bldpharm.com |

Ligand Binding Pockets and Interaction Profiles for VHL Recruitment

The recruitment of the VHL complex by a PROTAC is mediated by the specific binding of its VHL ligand moiety, such as VH032, into a well-defined pocket on the VHL protein surface. nih.gov This interaction is designed to mimic the binding of VHL's natural substrate, HIF-1α. nih.gov

The binding site is located within the β-domain of VHL and is centered on the recognition of a hydroxyproline (B1673980) (Hyp) residue. synchrotron-soleil.fr Small-molecule ligands like VH032 are built around a central hydroxyproline-like scaffold that replicates the key interactions of the native peptide. nih.gov The binding affinity of VH032 for the VHL E3 ligase has been measured with a dissociation constant (Kd) of 185 nM. selleckchem.comtocris.com A fluorescently labeled version of VH032 was shown to have an even higher affinity, with a Kd of 3.01 nM. nih.govacs.org

Structural studies using X-ray crystallography have elucidated the precise molecular interactions that anchor the ligand in the binding pocket. nih.govnih.gov These interactions are critical for the stability of the ternary complex and the efficiency of the subsequent protein degradation.

| VHL Residue | Interaction Type | Role in Binding |

|---|---|---|

| Tyr98 | Hydrogen Bond | Forms a hydrogen bond with the carbonyl group of the ligand's core structure. nih.gov |

| Ser111 | Hydrogen Bond | Donates a hydrogen bond to the hydroxyl group of the ligand's hydroxyproline mimic. nih.gov |

| His115 | Hydrogen Bond | Accepts a hydrogen bond from the hydroxyl group of the ligand's hydroxyproline mimic. nih.gov |

| His110 | Hydrogen Bond | Interacts with the amide group of the ligand backbone. nih.gov |

| Pro99 | Hydrophobic Interaction | Contributes to a hydrophobic pocket that accommodates non-polar parts of the ligand. nih.gov |

Beyond these core interactions, the "left-hand side" (LHS) and "right-hand side" (RHS) components of the ligand extend into adjacent sub-pockets, and modifications in these regions can be used to fine-tune binding affinity and selectivity. synchrotron-soleil.fr For example, rational design of modifications to the RHS of VH032 has been used to target a sub-pocket between His110 and Tyr112. nih.gov The linker attachment point, for which the amine on this compound is designed, is typically positioned to be solvent-exposed, ensuring that the conjugation of the linker and POI ligand does not disrupt these critical binding interactions with VHL. researchgate.net

Table of Compounds

| Compound Name | Description |

|---|---|

| This compound | A VHL ligand (VH032) attached to a 4-unit PEG linker with a terminal amine for PROTAC synthesis. medchemexpress.comselleck.co.jp |

| VH032 | A potent and selective small-molecule ligand for the VHL E3 ubiquitin ligase. selleckchem.comtocris.com |

| VH298 | A VHL ligand and hydroxyproline derivative. nih.gov |

| MZ1 | A PROTAC composed of a VHL ligand (VH032) and a BET inhibitor ((+)-JQ1) joined by a PEG linker. nih.gov |

| (+)-JQ1 | A potent inhibitor of the BET family of bromodomains. nih.gov |

| Pomalidomide | A thalidomide analog that acts as a ligand for the Cereblon (CRBN) E3 ligase. researchgate.net |

| Thalidomide | An immunomodulatory drug (IMiD) and a well-known ligand for the CRBN E3 ligase. bldpharm.com |

| ARV-110 | A CRBN-based PROTAC targeting the androgen receptor, which has entered clinical trials. bldpharm.com |

| ARV-471 | A CRBN-based PROTAC targeting the estrogen receptor, which has entered clinical trials. bldpharm.com |

| ARCC-4 | A VHL-recruiting PROTAC targeting the androgen receptor. medchemexpress.com |

| DT2216 | A VHL-recruiting PROTAC that degrades the BCL-XL protein. medchemexpress.com |

| GMB-475 | A VHL-based PROTAC that degrades the BCR-ABL1 protein. medchemexpress.com |

Vh032 Peg4 Nh2: a Versatile Building Block for E3 Ligase Recruitment in Protacs

Structural Features of the VH032 VHL Ligand Moiety

The VH032 moiety is a well-established ligand designed to specifically bind to the von Hippel-Lindau (VHL) tumor suppressor protein medchemexpress.comtargetmol.commedchemexpress.comresearchgate.netnih.govacs.orgnih.govtocris.com. VHL is a component of the CRL2VHL E3 ubiquitin ligase complex, making it a highly utilized E3 ligase for PROTAC applications. VH032 itself is recognized as a potent inhibitor of the interaction between VHL and hypoxia-inducible factor alpha (HIF-1α) targetmol.comnih.gov. Its structure is derived from natural substrate peptides of VHL and has been extensively optimized for high affinity binding to the VHL protein targetmol.comacs.orgnih.gov. The precise structural features of VH032, particularly its hydroxyproline (B1673980) motif, are crucial for establishing key hydrogen bonds within the VHL binding site, ensuring effective recruitment of the E3 ligase acs.org. As a result, VH032 serves as a foundational component in many PROTACs designed to harness the VHL E3 ligase for targeted protein degradation medchemexpress.commedchemexpress.comtocris.comtocris.comglpbio.commedchemexpress.comweibochem.com.

Functional Role of the Terminal Amine (-NH2) Group in Conjugation Chemistry

The terminal primary amine (-NH2) group on VH032-Peg4-NH2 serves as a reactive handle, facilitating its conjugation to other molecular components, typically the ligand targeting the protein of interest alfa-chemistry.comaxispharm.commdpi.comsigmaaldrich.com. This amine functionality is highly versatile in bioconjugation chemistry. It readily participates in reactions with electrophilic groups, such as carboxylic acids (forming amide bonds), N-hydroxysuccinimide (NHS) esters, or activated esters, to create stable covalent linkages axispharm.commdpi.comthermofisher.com. This reactivity allows for the modular assembly of PROTACs, where the VH032-Peg4 moiety can be efficiently coupled to various target protein ligands, enabling the rapid synthesis of diverse degrader molecules or libraries for screening and optimization medchemexpress.comsigmaaldrich.comrndsystems.com.

Strategic Positioning of this compound in Bifunctional PROTAC Design Principles

This compound is strategically designed as a pre-assembled ligand-linker conjugate, embodying key principles of PROTAC design. By integrating the VH032 VHL ligand with a PEG4 linker, and presenting a reactive terminal amine, this building block simplifies the synthetic process for researchers developing PROTACs. Its structure directly addresses the core PROTAC design requirement: to bring an E3 ligase (VHL, via VH032) into close proximity with a target protein, mediated by the linker (PEG4). The terminal amine provides a convenient point of attachment for the target protein ligand, allowing for combinatorial approaches to PROTAC discovery and optimization. This modular design accelerates the generation of novel PROTAC candidates, enabling systematic exploration of linker lengths, compositions, and attachment points to achieve desired degradation profiles and therapeutic efficacy axispharm.comnih.govbiochempeg.comirbbarcelona.orgunipg.itexplorationpub.compromegaconnections.comportlandpress.com.

Rational Design and Optimization Methodologies for Vh032 Peg4 Nh2 Based Protacs

Computational Approaches in Predicting and Optimizing VH032-Peg4-NH2-Based PROTACs

Molecular Dynamics Simulations of PROTAC-Mediated Complexes

Studies employing MD simulations have demonstrated that linker properties, such as length and chemical nature, critically affect a PROTAC's capacity to form a stable ternary complex nih.govexplorationpub.combiochempeg.com. PEG linkers, such as the PEG4 moiety in this compound, are recognized for their flexibility and ability to improve solubility. However, their specific length and arrangement are crucial for effectively bridging the target protein and the E3 ligase without introducing steric hindrance nih.govexplorationpub.combiochempeg.com. MD simulations can reveal how the PEG4 chain dynamically samples various conformations, potentially stabilizing the ternary complex through favorable interactions or leading to dissociation if the geometry is suboptimal nih.govelifesciences.org. Furthermore, MD simulations can predict how PROTACs with different linker modifications influence protein-protein interactions within the ternary complex, thereby deepening the understanding of degradation potency and selectivity elifesciences.orgnih.gov. For instance, research has indicated that linker length can be a key determinant, with certain lengths facilitating more robust degradation than others explorationpub.commdpi.com.

Docking and Scoring Algorithms for Ligand-E3 Ligase Interactions

Molecular docking and scoring algorithms are foundational computational tools for predicting and optimizing the interactions between PROTAC components and their respective binding partners. In the context of this compound-based PROTACs, docking studies are vital for understanding the binding of the VH032 ligand to the VHL E3 ligase iucr.orgresearchgate.netrsc.org. These methods computationally model the binding pose of VH032 within the VHL protein's active site, identifying key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity iucr.org. For example, docking studies have visualized potential hydrogen bonds between VH032 and residues like His110, Ser111, His115, and Tyr98 of pVHL, providing structural rationale for its efficacy as a VHL ligand iucr.org.

Beyond individual ligand-target interactions, docking algorithms, often integrated with protein-protein docking or ternary complex modeling workflows, are employed to predict how the entire PROTAC molecule, including the PEG4 linker, positions itself to facilitate the formation of the ternary complex scienceopen.comnih.govexplorationpub.com. Scoring functions are then utilized to rank these predicted poses and identify PROTAC designs with the highest likelihood of forming a stable and functional ternary complex. This process includes optimizing the linker's length and attachment points on both the VH032 ligand and the target protein binder to ensure optimal proximity and orientation between the target protein and the E3 ligase explorationpub.comscienceopen.comnih.gov. By systematically exploring various linker chemistries and lengths, docking and scoring can guide the design of PROTACs that maximize ternary complex formation and, consequently, target protein degradation efficiency nih.govexplorationpub.comrsc.org.

Data Tables

The following tables present key computational chemistry data for the this compound component and general findings regarding linker length optimization in PROTAC design.

Table 1: Computational Chemistry Data for this compound

| Property | Value | Source |

| Synonym(s) | This compound | chemscene.com |

| Molecular Formula | C₃₂H₄₉N₅O₈S | chemscene.com |

| Molecular Weight | 663.83 | chemscene.com |

| TPSA | 174.57 | chemscene.com |

| LogP | 1.25252 | chemscene.com |

| H_Acceptors | 11 | chemscene.com |

| H_Donors | 4 | chemscene.com |

| Rotatable Bonds | 19 | chemscene.com |

Table 2: Impact of Linker Length on PROTAC Activity

| Observation | Linker Length Context | Source |

| Linkers shorter than 16 atoms were preferred. | General PROTAC linker length preference | mdpi.com |

| PROTACs with linkers shorter than 12 atoms showed no apparent activity; longer linkers exhibited robust degradation potential. | Comparison of linker lengths for activity | explorationpub.com |

Compound Name List

this compound

VH032

VHL (Von Hippel-Lindau E3 ligase)

PEG (Polyethylene Glycol)

pVHL (pVHL, the protein component of VHL)

Chemical Synthesis and Derivatization Strategies Utilizing Vh032 Peg4 Nh2

Synthetic Routes for VH032-Peg4-NH2 Precursor Development

The synthesis of this compound involves the preparation of the VH032 core ligand and its subsequent conjugation with a PEG4 linker bearing a terminal amine. The VH032 ligand itself is a complex molecule, often synthesized through convergent or linear strategies involving key building blocks such as leucine, proline, benzyl (B1604629) amine, and thiazole (B1198619) moieties acs.orgnih.govrsc.org.

The tetraethylene glycol linker with a terminal amine (PEG4-NH2) is typically attached to the VH032 core through established chemical reactions. While specific details for the direct synthesis of this compound are often proprietary or found in patent literature, it generally involves coupling a pre-formed VH032 derivative (e.g., with a carboxylic acid or activated ester) with a PEG4-NH2 linker, or vice versa sigmaaldrich.commedchemexpress.comglpbio.com. The amine terminus of the PEG4 linker is key for subsequent reactions, typically amide bond formation, with a complementary functional group on the POI ligand sigmaaldrich.com.

Table 1: Key VH032 Building Blocks and Linker Conjugates

| Compound Name / Synonym(s) | VHL Ligand | Linker Type | Reactive Functional Group | Primary Application in PROTACs | Reference(s) |

| This compound | VH032 | PEG4 | Amine (-NH2) | Conjugation to POI ligands via amide bond formation | sigmaaldrich.commedchemexpress.comglpbio.com |

| (S,R,S)-AHPC-PEG3-N3 | VH032 | PEG3 | Azide (B81097) (-N3) | Click chemistry (CuAAC, SPAAC) with alkyne-functionalized POI | medchemexpress.commedchemexpress.com |

| (S,R,S)-AHPC-propargyl (VH032-propargyl) | VH032 | Propargyl | Alkyne | Click chemistry (CuAAC) with azide-functionalized POI | medchemexpress.comrndsystems.com |

| VH032 amide-PEG2-acid | VH032 | PEG2 | Carboxylic Acid (-COOH) | Conjugation to amine-functionalized POI | bio-techne.com |

Amide Bond Formation and Other Covalent Linkage Chemistries for Target Ligand Conjugation

The terminal amine group on this compound is highly amenable to forming stable covalent linkages, most commonly through amide bond formation . This reaction typically involves coupling the amine with a carboxylic acid moiety present on the target protein ligand. Standard peptide coupling reagents, such as HATU, HBTU, EDC/NHS, or DCC, are widely employed to facilitate this transformation under mild conditions sigmaaldrich.commusechem.com. The formation of an amide bond is a robust and widely utilized strategy in PROTAC synthesis due to its reliability and the stability of the resulting linkage musechem.com.

While amide bond formation is prevalent, other covalent linkage chemistries can also be employed with VH032 derivatives or modified linkers. For example, if the linker on the VH032 component terminates in a maleimide (B117702) or an activated ester, it can react with thiol or amine groups, respectively, on the POI ligand. Similarly, reductive amination can be used if the VH032-linker conjugate possesses an aldehyde or ketone and the POI ligand has an amine, or vice versa musechem.com. However, for this compound specifically, the primary conjugation strategy leverages its terminal amine for amide bond formation.

Table 2: Common Conjugation Strategies for VH032-Based PROTACs

| Conjugation Chemistry | Reactants Involved | Example Linker Functional Groups on VH032 Derivative | Example Functional Groups on POI Ligand | Typical Reagents/Conditions |

| Amide Bond Formation | Amine + Carboxylic Acid | -NH2 (e.g., this compound) | -COOH | HATU, HBTU, EDC/NHS, DCC, Pyridine/DIPEA |

| Click Chemistry | Alkyne + Azide | Alkyne (e.g., VH032-propargyl) | Azide | Copper(I) catalysis (CuAAC) or strain-promoted (SPAAC) |

| Click Chemistry | Azide + Alkyne | Azide (e.g., VH032-PEG3-N3) | Alkyne | Copper(I) catalysis (CuAAC) or strain-promoted (SPAAC) |

| Reductive Amination | Amine + Aldehyde/Ketone (followed by reduction) | -NH2 | -CHO / -C(=O)- | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) |

| Thioether Formation | Thiol + Maleimide or Alkyl Halide | -SH | Maleimide or -CH2X (X=halide) | Mild base or buffer |

Application of Click Chemistry Methodologies (e.g., CuAAC, SPAAC) with Modified VH032 Analogs

While this compound itself is not directly employed in click chemistry due to its terminal amine, other VH032 derivatives are specifically designed for these powerful ligation methods. VH032 analogs functionalized with an alkyne or an azide group are widely used for PROTAC synthesis via click chemistry medchemexpress.commedchemexpress.comrndsystems.comrsc.orgd-nb.infonih.gov.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are highly efficient and bioorthogonal, meaning they can occur in the presence of other functional groups without interference. These reactions allow for the rapid and modular assembly of PROTAC molecules by linking an alkyne-functionalized component (e.g., a POI ligand) with an azide-functionalized component (e.g., a VH032-PEG3-N3 conjugate), or vice versa medchemexpress.commedchemexpress.comrsc.orgd-nb.infonih.gov. The resulting triazole ring formed in CuAAC is stable and often considered part of the linker. SPAAC, which utilizes cyclooctynes with ring strain (e.g., DBCO or BCN), avoids the need for a copper catalyst, which can be advantageous in certain biological contexts medchemexpress.com. These click chemistry approaches are instrumental in creating diverse PROTAC libraries by enabling facile combination of various VH032 analogs with different POI ligands and linker modifications.

High-Throughput Synthesis Approaches for this compound-Based PROTAC Libraries

The development of efficient, high-throughput synthesis strategies is paramount for the discovery of potent PROTACs. This compound, as a readily available building block with a defined reactive handle, plays a significant role in this endeavor. Its amine functionality allows for parallel synthesis approaches, where it can be reacted with a library of POI ligands, each bearing a complementary carboxylic acid group, using automated or semi-automated synthesis platforms sigmaaldrich.com.

This modular approach enables the rapid generation of extensive PROTAC libraries that systematically vary the POI ligand while keeping the VH032 E3 ligase ligand and the PEG4 linker constant. Conversely, libraries can be generated by varying the linker length or composition using different VH032-linker conjugates (e.g., VH032-Peg2-NH2, VH032-Peg6-NH2) and a single POI ligand sigmaaldrich.comglpbio.comtocris.com. The commercial availability of various VH032-linker conjugates with different functional groups (amine, alkyne, azide, carboxylic acid) further streamlines library synthesis, allowing researchers to explore a wide chemical space efficiently glpbio.comtocris.com. This combinatorial approach accelerates the identification of optimal PROTAC candidates with improved binding affinities, degradation efficiencies, and pharmacokinetic properties.

Purification and Characterization Techniques for Novel Conjugates

Following the synthesis of this compound-based PROTAC conjugates, rigorous purification and characterization are essential to confirm the identity, purity, and integrity of the final compounds. Standard techniques employed in organic synthesis and medicinal chemistry are routinely applied.

Purification:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for purifying complex molecules like PROTACs, separating the desired conjugate from unreacted starting materials, byproducts, and impurities. Reverse-phase HPLC is commonly used acs.orgnih.govsigmaaldrich.commedchemexpress.commedchemexpress.combio-techne.comtocris.comacs.orgnih.gov.

Solid-Phase Extraction (SPE): SPE can be used for initial cleanup or desalting of reaction mixtures.

Column Chromatography: While efforts are made to minimize its use for large-scale VH032 synthesis acs.orgnih.gov, flash column chromatography may still be employed for intermediate purification or in specific cases.

Characterization:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are critical for confirming the molecular weight of the synthesized PROTACs, thereby verifying their identity acs.orgsigmaaldrich.commedchemexpress.comglpbio.commedchemexpress.comrndsystems.combio-techne.comtocris.comdcchemicals.com.

Purity Analysis: Analytical HPLC is used to determine the purity of the final product, typically aiming for >95% purity for biological testing acs.orgsigmaaldrich.commedchemexpress.commedchemexpress.combio-techne.comtocris.com.

These analytical methods are crucial for ensuring that the synthesized this compound conjugates are of sufficient quality for downstream biological evaluation and validation.

Compound List:

VH032: A potent VHL E3 ligase ligand.

This compound: A conjugate of VH032 with a tetraethylene glycol linker terminated by an amine.

(S,R,S)-AHPC-PEG4-NH2: An alternative nomenclature for this compound.

(S,R,S)-AHPC-PEG3-N3: A VH032 derivative with a PEG3 linker and an azide group for click chemistry.

(S,R,S)-AHPC-propargyl (VH032-propargyl): A VH032 derivative with a propargyl group (alkyne) for click chemistry.

VH032 amide-PEG2-acid: A VH032 derivative with a PEG2 linker terminated by a carboxylic acid.

Mechanistic Investigations of Vh032 Peg4 Nh2 Mediated Protein Degradation Pathways

Ubiquitination Kinetics and Proteasomal Degradation Analysis

A critical step in the mechanism of action of a PROTAC synthesized from VH032-Peg4-NH2 is the ubiquitination of the target protein. To understand the efficiency of this process, in vitro ubiquitination assays are performed. These assays typically involve incubating the purified target protein, the VHL E3 ligase complex, ubiquitin, E1 and E2 enzymes, ATP, and the PROTAC of interest. The reaction progress is monitored over time to determine the rate of polyubiquitin (B1169507) chain formation on the target protein.

Further confirmation that the degradation is proteasome-dependent is achieved by co-treating cells with the PROTAC and a proteasome inhibitor, such as MG132 or bortezomib. If the PROTAC-induced degradation of the target protein is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.

Table 1: Representative Data Table for Ubiquitination Kinetics

| PROTAC Concentration (nM) | Initial Rate of Ubiquitination (RFU/min) |

| 0 (Control) | Baseline |

| 1 | Value |

| 10 | Value |

| 100 | Value |

| 1000 | Value |

This table illustrates the type of data that would be generated from ubiquitination kinetics experiments. RFU stands for Relative Fluorescence Units, a common readout in fluorescence-based assays.

Cellular Assays for Assessing Target Protein Degradation Potency (e.g., Western Blot, Immunofluorescence)

The most direct way to assess the ability of a PROTAC synthesized with this compound to induce the degradation of a target protein in a cellular context is through Western blotting. This technique allows for the quantification of the target protein levels in cells treated with the PROTAC at various concentrations and for different durations. A successful PROTAC will show a dose- and time-dependent decrease in the level of the target protein.

Immunofluorescence is another powerful technique used to visualize the reduction of the target protein within the cell. Cells are treated with the PROTAC, and then the target protein is labeled with a specific antibody conjugated to a fluorescent dye. A decrease in the fluorescence signal in treated cells compared to control cells provides visual confirmation of protein degradation.

Table 2: Representative Data Table for Western Blot Densitometry Analysis

| PROTAC Treatment Time (hours) | Target Protein Level (% of Control) at 100 nM |

| 0 | 100 |

| 2 | Value |

| 4 | Value |

| 8 | Value |

| 24 | Value |

This table represents typical quantitative data obtained from densitometry analysis of Western blot bands, showing the percentage of remaining target protein relative to untreated control cells.

Investigating the Impact on Target Protein Half-Life and Resynthesis

To further characterize the degradation process, studies are conducted to determine the effect of the this compound-based PROTAC on the half-life of the target protein. A common method for this is the cycloheximide (B1669411) (CHX) chase assay. CHX is a protein synthesis inhibitor. Cells are treated with CHX to block the production of new protein, and the degradation of the existing pool of the target protein is monitored over time by Western blot in the presence and absence of the PROTAC. A potent PROTAC will significantly shorten the half-life of the target protein.

Washout experiments are also performed to investigate the resynthesis of the target protein after the PROTAC is removed. Cells are treated with the PROTAC to induce degradation, and then the PROTAC is washed away. The recovery of the target protein levels is then monitored over time. This provides insights into the duration of the PROTAC's effect and the rate of new protein synthesis.

Table 3: Representative Data from a Cycloheximide Chase Assay

| Time after CHX addition (hours) | Target Protein Half-life (hours) - Control | Target Protein Half-life (hours) - PROTAC-treated |

| 0 | Baseline | Baseline |

| 2 | Value | Value |

| 4 | Value | Value |

| 6 | Value | Value |

This table illustrates how the half-life of a target protein is shortened in the presence of a PROTAC, as would be determined in a CHX chase experiment.

Characterization of Selectivity and Off-Target Effects at the Molecular Level

A crucial aspect of developing a therapeutic PROTAC is ensuring its selectivity for the intended target protein. To assess the selectivity of a PROTAC synthesized with this compound, proteomic techniques such as mass spectrometry-based quantitative proteomics are employed. In these experiments, cells are treated with the PROTAC, and the levels of thousands of proteins are quantified. An ideal PROTAC will only lead to a significant reduction in the level of the intended target protein, with minimal impact on other proteins.

Off-target effects can also be investigated by examining the degradation of proteins that are structurally similar to the target protein. Western blot analysis of these related proteins can provide a more focused assessment of the PROTAC's selectivity.

Table 4: Representative Data from a Proteomics Selectivity Study

| Protein | Log2 Fold Change (PROTAC vs. Control) | p-value |

| Target Protein | Significant Negative Value | < 0.05 |

| Off-Target Protein 1 | Non-significant Value | > 0.05 |

| Off-Target Protein 2 | Non-significant Value | > 0.05 |

| Housekeeping Protein | Non-significant Value | > 0.05 |

This table demonstrates how proteomics data can be presented to show the selective degradation of the target protein compared to other proteins in the cell.

Role of Cellular Context and E3 Ligase Expression Levels in Degradation

The efficacy of a PROTAC containing this compound can be influenced by the cellular environment, particularly the expression level of its corresponding E3 ligase, VHL. To investigate this, the degradation of the target protein can be compared across different cell lines that have varying endogenous levels of VHL. It is expected that cells with higher VHL expression will exhibit more efficient degradation of the target protein.

To confirm the requirement of VHL for the PROTAC's activity, experiments can be performed in cells where VHL has been knocked down or knocked out using techniques like siRNA or CRISPR-Cas9. A loss of degradation activity in these VHL-deficient cells would confirm that the PROTAC's mechanism is dependent on the VHL E3 ligase.

Table 5: Impact of VHL Expression on PROTAC-Mediated Degradation

| Cell Line | Relative VHL mRNA Expression | Target Protein Degradation (%) at 100 nM PROTAC |

| Cell Line A (High VHL) | High | High Degradation |

| Cell Line B (Low VHL) | Low | Low Degradation |

| VHL Knockdown Cells | Very Low | Minimal to No Degradation |

This table illustrates the expected correlation between VHL expression levels and the degradation efficiency of a VHL-recruiting PROTAC.

Applications of Vh032 Peg4 Nh2 in Molecular Probe Development and Biochemical Assay Systems

Development of Fluorescent Probes for VHL Binding Studies (e.g., BODIPY FL VH032)

BODIPY FL VH032 represents the first small-molecule-based fluorescent probe specifically designed for studying VHL binding nih.govacs.orgstjude.org. This probe is constructed by covalently linking the BODIPY FL fluorophore to the VH032-Peg4-NH2 structure, creating a high-affinity ligand for the VHL E3 ligase complex stjude.orgrndsystems.combio-techne.commedchemexpress.eutocris.comtargetmol.com. The probe exhibits a high binding affinity for the VHL-elongin-C-elongin-B (VCB) complex, with a dissociation constant (Kd) of 3.01 nM when assessed using time-resolved fluorescence resonance energy transfer (TR-FRET) assays stjude.orgrndsystems.combio-techne.commedchemexpress.eutocris.comtargetmol.com. This high affinity, coupled with its specific VHL binding, makes it an effective tool for detecting and quantifying VHL interactions and for screening potential VHL ligands stjude.org.

Table 1: Optical Properties of BODIPY FL VH032

| Property | Value |

| Excitation Maximum (λabs) | ~502 nm / ~504 nm |

| Emission Maximum (λem) | ~510 nm / ~520 nm |

| Emission Color | Green |

The probe's spectral characteristics, with excitation and emission maxima around 504 nm and 520 nm respectively, are well-suited for standard fluorescence detection systems rndsystems.combio-techne.commedchemexpress.eutocris.comtargetmol.com. Unlike earlier peptide-based fluorescent probes, BODIPY FL VH032 offers superior affinity, enabling the development of more sensitive TR-FRET assays capable of detecting ligands with a broader range of binding affinities stjude.org.

Utilization in Fluorescence Polarization (FP) Assays for VHL Ligand Affinity Determination

BODIPY FL VH032 is also effectively utilized in fluorescence polarization (FP) assays to determine the affinity of various ligands for VHL rndsystems.combio-techne.comtocris.com. In FP assays, the probe exhibits a Kd value of 100.8 nM when binding to the VCB protein complex nih.govacs.org. FP assays are recognized for their sensitivity and high-throughput capabilities, although they can be susceptible to assay interference acs.org. Studies have employed BODIPY FL VH032 in FP assays under specific conditions, such as using 10 nM of the probe, 100 nM of GST-VCB, and a 90-minute incubation period, to characterize VHL ligands acs.org. While both TR-FRET and FP assays are valuable, comparative studies have indicated that the TR-FRET assay generally offers greater sensitivity, yielding lower Ki values for tested VHL ligands compared to FP assays nih.govacs.org.

Table 2: Binding Affinity of BODIPY FL VH032 to VHL

| Assay Type | Binding Affinity (Kd) | Reference(s) |

| TR-FRET Assay | 3.01 nM | stjude.orgrndsystems.combio-techne.commedchemexpress.eutocris.comtargetmol.com |

| FP Assay | 100.8 nM | nih.govacs.org |

Application in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

The BODIPY FL VH032 probe is particularly well-suited for time-resolved fluorescence resonance energy transfer (TR-FRET) assays, a method widely used for high-throughput screening and characterization of protein-ligand interactions stjude.orgrndsystems.combio-techne.commedchemexpress.eutocris.comtargetmol.com. In a typical TR-FRET setup, a donor fluorophore (e.g., a terbium-labeled antibody) is brought into close proximity with the acceptor fluorophore (BODIPY FL on VH032) upon binding to the VHL complex nih.govacs.org. This proximity generates a measurable TR-FRET signal. The binding of competing VHL ligands to VHL disrupts this proximity, leading to a decrease in the TR-FRET signal nih.govacs.org.

The TR-FRET signal generated by BODIPY FL VH032 is stable over incubation times ranging from 90 to 300 minutes, indicating assay robustness rndsystems.combio-techne.comtocris.comtargetmol.com. The assay is characterized as sensitive, selective, and resistant to common assay interferences, with a pilot screen yielding an average Z' value of 0.91, signifying excellent assay performance nih.govacs.orgstjude.org. This TR-FRET assay has demonstrated the ability to detect VHL ligands with Ki values spanning from 6.3 nM to 5.7 μM nih.govacs.org.

Table 3: Potency of VHL Ligands in BODIPY FL VH032-Mediated TR-FRET Assays

| Ligand Name | Ki Value (nM) | IC50 Value (nM) |

| MZ1 (3) | 79.7 | 226.2 |

| VH032 (1) | 142.1 | 352.2 |

| VH298 (2) | 110.4 | 288.2 |

| BOC-VH032 (8) | 8,000 | 16,300 |

| VH032 phenol (B47542) (9) | 77.9 | 212.5 |

| VH032-PEG4-amine (10) | 181.0 | 430.8 |

Note: Data for VH032 amine (6) was not determinable due to low inhibition (<36.6% at 30 μM).

This compound as a Tool for Affinity Purification and Mass Spectrometry-Based Proteomics

While direct applications of this compound or its fluorescent derivative in affinity purification coupled with mass spectrometry (AP-MS) are not extensively detailed in the provided literature, its structural features position it as a valuable tool for such endeavors. This compound serves as a functionalized VHL ligand, incorporating an E3 ligase ligand and a PEG linker terminated with a reactive amine group tocris.comrndsystems.com. This terminal amine group is amenable to conjugation, allowing the this compound moiety to be immobilized onto solid supports, such as affinity chromatography beads.

Such immobilized ligands can then be employed in affinity purification strategies to capture VHL-binding proteins or protein complexes from biological samples. The purified complexes can subsequently be analyzed using mass spectrometry to identify protein-protein interactions and characterize the cellular interactome of VHL hubrecht.eunih.gov. Therefore, this compound functions as a critical building block for creating affinity reagents, enabling the investigation of VHL's biological context through proteomic approaches.

Emerging Research Directions and Future Perspectives for Vh032 Peg4 Nh2 in Protac Technology

Exploration of Novel E3 Ligase Ligand Combinations and Hybrid PROTACs

While VH032-Peg4-NH2 has been extensively and successfully utilized to recruit the VHL E3 ligase, a significant area of emerging research is the exploration of novel E3 ligase combinations to create hybrid and dual-ligand PROTACs. The rationale behind this approach is multifaceted, aiming to enhance degradation efficacy, overcome resistance, and expand the tissue- or cell-specific activity of PROTACs.

One innovative strategy involves the development of dual-ligand PROTACs . These molecules feature two copies of a ligand for the protein of interest (POI) and two copies of an E3 ligase ligand, such as the VH032 moiety. rsc.org This design aims to increase the avidity and cooperativity of the ternary complex formation between the POI and the E3 ligase, potentially leading to more potent and sustained protein degradation. rsc.org

Furthermore, the concept of hetero-bivalent PROTACs that can recruit two different E3 ligases is gaining traction. For instance, a PROTAC could be designed to simultaneously engage VHL (using a VH032-derived component) and another E3 ligase like Cereblon (CRBN). Such hybrid PROTACs could potentially lead to the degradation of one or both of the recruited E3 ligases, a strategy that could be beneficial in contexts where the E3 ligases themselves are implicated in disease. nih.gov This approach could also offer a way to mitigate resistance mechanisms that may arise from the downregulation of a single E3 ligase.

The table below summarizes some conceptual designs for hybrid PROTACs incorporating the VH032 moiety.

| PROTAC Design | E3 Ligase Ligands | Potential Advantage |

| Dual-Ligand VHL PROTAC | Two VH032 moieties | Increased avidity and cooperativity, leading to enhanced degradation. rsc.org |

| Hetero-bivalent PROTAC | One VH032 moiety and one CRBN ligand | Potential for dual E3 ligase degradation and overcoming resistance. nih.gov |

Advancements in Linker Technology and Macrocyclic PROTAC Design

The linker element of a PROTAC, exemplified by the Peg4-NH2 portion of this compound, plays a critical role in the efficacy of the degrader. It is not merely a spacer but actively influences the formation and stability of the ternary complex. musechem.com Consequently, significant research efforts are being directed towards advancing linker technology beyond simple, flexible chains.

While flexible linkers like PEG offer a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design, there is a growing trend towards the development of more rigid linkers . bohrium.com Rigid linkers, which can include motifs like phenyl rings, alkynes, and spirocycles, can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. musechem.com This can lead to improved degradation potency and selectivity.

A particularly exciting advancement is the development of macrocyclic PROTACs . dundee.ac.uk This strategy was inspired by the crystal structure of the PROTAC MZ1, which contains a VH032-derived VHL ligand, in a ternary complex with its target protein BRD4 and the VHL E3 ligase. nih.gov The structure revealed that the PROTAC was "sandwiched" between the two proteins, suggesting that a second, cyclizing linker could lock the molecule in its bioactive conformation. dundee.ac.uk This led to the design of macroPROTAC-1, which demonstrated enhanced selectivity and potent degradation of BRD4. dundee.ac.uknih.gov The success of this approach suggests that macrocyclization, guided by structural biology, will be a key strategy in the future design of highly optimized and selective PROTACs based on the VH032 scaffold.

Integration of this compound in Multi-Target Degradation Strategies

The modular nature of PROTACs allows for the design of molecules that can induce the degradation of more than one protein target. This can be achieved by using a "warhead" that binds to multiple proteins of interest. This compound, as a versatile E3 ligase-recruiting building block, is well-suited for incorporation into such multi-target degradation strategies.

One approach involves the use of a promiscuous kinase inhibitor as the POI-binding ligand. By conjugating such an inhibitor to a VH032-based linker, it is possible to create a single PROTAC that can induce the degradation of multiple kinases. nih.gov This strategy could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Another innovative approach is the development of photoswitchable PROTACs . These molecules incorporate a light-sensitive linker that can be toggled between an active and an inactive state using different wavelengths of light. nih.gov By using a multi-kinase inhibitor as the warhead in a photoswitchable PROTAC, researchers have demonstrated the ability to control the degradation of a specific set of protein kinases with spatiotemporal precision. nih.gov This technology offers a powerful tool for dissecting complex biological processes and could have future therapeutic applications.

Development of Chemical Tools for Investigating Ubiquitin Pathway Dynamics

Beyond their therapeutic potential, PROTAC components like this compound are invaluable for the development of chemical tools to probe the intricacies of the ubiquitin-proteasome system. Understanding the dynamics of E3 ligase binding, ternary complex formation, and ubiquitination is crucial for the rational design of more effective degraders.

A notable example is the development of BODIPY FL VH032 , a small molecule-based fluorescent probe. stjude.org This probe was created by attaching a BODIPY FL fluorophore to a VH032 moiety and has a high affinity for VHL. stjude.org It has been successfully used to develop sensitive and selective Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. stjude.org These assays are instrumental for high-throughput screening to identify and characterize novel VHL ligands, which is a critical step in expanding the toolkit for PROTAC development. stjude.org

The development of such chemical probes, derived from well-characterized E3 ligase ligands like VH032, provides researchers with the means to:

Quantify the binding affinities of new VHL ligands.

Study the kinetics of ternary complex formation.

Investigate the cellular localization and trafficking of VHL.

Screen for molecules that modulate the activity of the VHL E3 ligase complex.

Expanding the Scope of Degradable Protein Targets and Biological Applications

A major advantage of PROTAC technology is its potential to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins. researchgate.netnih.gov VH032-based PROTACs have been at the forefront of this expansion, demonstrating the ability to degrade a wide range of challenging targets.

The versatility of the VH032 scaffold has enabled the development of PROTACs for a diverse array of proteins implicated in various diseases. The following table highlights some of the key target classes and specific proteins that have been successfully degraded using VH032-based PROTACs.

| Target Class | Specific Protein Examples | Associated Disease Area |

| Bromodomain and Extra-Terminal (BET) Proteins | BRD4 | Cancer dundee.ac.uk |

| Kinases | p38α | Inflammatory Diseases researchgate.net |

| Nuclear Receptors | Estrogen Receptor (ER) | Breast Cancer researchgate.net |

| Scaffolding Proteins | - | Various |

| Transcription Factors | - | Various |

The continued application of this compound and its derivatives in PROTAC design is expected to further broaden the landscape of degradable proteins. This will not only provide novel therapeutic strategies for a host of diseases but also furnish the scientific community with powerful chemical tools to dissect the biological functions of previously intractable proteins. The ongoing research into novel E3 ligase combinations, advanced linker technologies, and multi-target degradation strategies ensures that VH032-based PROTACs will remain a cornerstone of targeted protein degradation for the foreseeable future.

Q & A

Q. What are the standard protocols for synthesizing and characterizing VH032-Peg4-NH2?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and structural validation employs techniques like -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) should be confirmed using analytical HPLC with UV detection at 214 nm .

- Example Workflow:

SPPS with PEG4 spacer incorporation.

Cleavage/deprotection using TFA:thioanisole:water (95:3:2).

Purification via gradient elution (0.1% TFA in acetonitrile/water).

Characterization using NMR (DMSO-d6) and HRMS.

Q. How can researchers confirm the stability of this compound under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours. Use LC-MS to monitor degradation products and quantify intact compound levels. Include controls (e.g., PBS buffer) and replicate experiments (n=3) to assess batch variability. Statistical significance of degradation rates can be determined via linear regression analysis .

Advanced Research Questions

Q. How to resolve contradictory data in binding affinity assays between this compound and its target protein?

- Methodological Answer : Contradictions often arise from assay variability (e.g., SPR vs. ITC) or buffer conditions. Follow these steps:

Orthogonal Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to rule out technique-specific artifacts.

Buffer Optimization : Test Tris vs. HEPES buffers with 0.005% Tween-20 to minimize nonspecific binding.

Statistical Reconciliation : Apply Bland-Altman analysis to quantify inter-method discrepancies and identify outliers .

Q. What experimental design principles optimize the conjugation efficiency of this compound with antibody fragments?

- Methodological Answer : Use a design of experiments (DoE) approach to evaluate factors like pH (6.5–8.5), molar ratio (1:1 to 1:5), and reaction time (2–24 hours). Monitor conjugation efficiency via SDS-PAGE and MALDI-TOF. Apply response surface methodology (RSM) to identify optimal conditions and validate with triplicate runs .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s mechanism of action?

- Methodological Answer :

- Data Integration : Use pathway enrichment tools (IPA, MetaboAnalyst) to map proteomic hits (e.g., ubiquitin ligases) with metabolomic shifts (e.g., ATP levels).

- Validation : Confirm key nodes via CRISPR knockdowns and rescue experiments.

- Statistical Rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg) to omics datasets to reduce Type I errors .

Data Reporting and Reproducibility

Q. What are the best practices for reporting preclinical data on this compound to ensure reproducibility?

- Methodological Answer : Follow NIH guidelines for preclinical studies:

- Experimental Replicates : Report n ≥ 5 for in vivo studies with randomization and blinding.

- Negative Controls : Include vehicle-only and scrambled peptide controls.

- Data Transparency : Provide raw data (e.g., Western blot densitometry) in supplemental materials and cite repository accession numbers (e.g., Zenodo) .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

| Parameter | Technique | Conditions/Standards | Reference |

|---|---|---|---|

| Purity | Analytical HPLC | C18 column, 0.1% TFA gradient | |

| Molecular Weight | HRMS | ESI+ mode, external calibration | |

| Structural Confirmation | -NMR | DMSO-d6, 500 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.